6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No.: 1352625-29-6
Cat. No.: VC5909155
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352625-29-6 |
|---|---|
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.138 |
| IUPAC Name | 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |
| Standard InChI Key | LAFWAUGVIAONPN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NN2C=C1F)C(=O)O |
Introduction
Chemical Identification and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid . Alternative designations include:
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6-Fluoro-1H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6-fluoro-
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CAS Registry Numbers: 1352625-29-6 (parent compound) and 1352625-27-4 (ethyl ester derivative) .
Molecular and Structural descriptors
The compound’s SMILES notation is \text{C1=CC2=C(C=NN2C=C1F)C(=O)O, and its InChIKey is LAFWAUGVIAONPN-UHFFFAOYSA-N . These identifiers confirm the connectivity of the fluorine atom on the pyridine ring and the carboxylic acid group on the pyrazole moiety.
Chemical and Physical Properties
Molecular Formula and Weight
The molecular formula corresponds to a molar mass of 180.14 g/mol, as computed by PubChem .
Physicochemical Parameters
The low pKa suggests strong acidity, likely due to the electron-withdrawing effects of the fluorine atom and the aromatic system stabilizing the deprotonated carboxylate form.
Spectral Data
While explicit spectral data (e.g., NMR, IR) are absent in available sources, the structural descriptors imply characteristic absorption bands for carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹), aromatic C–F (1100–1000 cm⁻¹), and conjugated C=O (1700–1680 cm⁻¹).
Synthesis and Production
Direct Synthesis Routes
Key Intermediates
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Pyridinium, 1-amino-3-fluoro-, inner salt: A precursor in the synthesis of the ethyl ester .
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Ethyl propiolate: Reacts with the pyridinium salt to form the pyrazolopyridine core .
Structural and Electronic Features
Bicyclic Framework
The pyrazolo[1,5-a]pyridine system consists of a fused pyrazole and pyridine ring. The fluorine atom at position 6 and the carboxylic acid at position 3 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions.
Tautomerism and Aromaticity
The pyrazole ring exhibits tautomerism, with the NH group potentially shifting between nitrogen atoms. Fluorine’s electronegativity enhances the electron-deficient nature of the pyridine ring, affecting π-stacking and hydrogen-bonding capabilities.
| Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
| Supplier | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| AK Scientific | 97% | 250 mg | $290 | 2021-12-16 |
| Ambeed | 97% | 250 mg | $318 | 2021-12-16 |
| Crysdot | 97% | 250 mg | $296 | 2021-12-16 |
Prices reflect the compound’s niche applications and synthesis complexity .
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